Cas no 6745-35-3 (Ethene-d3, chloro-(9CI))

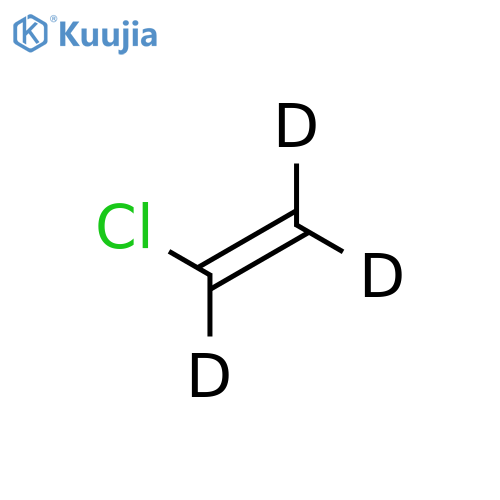

Ethene-d3, chloro-(9CI) structure

商品名:Ethene-d3, chloro-(9CI)

Ethene-d3, chloro-(9CI) 化学的及び物理的性質

名前と識別子

-

- Ethene-d3, chloro-(9CI)

- AC1L3DNG

- chloro(2H3)ethene

- Chloroethylene-d3

- chloro-trideuterio-ethene

- Chlor-trideuterio-aethen

- Chlor-trideuterio-aethylen

- Chlor-trideutero-aethylen

- Ethene-d3, chloro-

- Trideuterio-vinylchlorid

- Vinylchloride-d3

- D98004

- 1-chloro-1,2,2-trideuterioethene

- DTXSID30986722

- Vinyl chloride-d3

- Chloro(~2~H_3_)ethene

- Vinyl chloride-d3, >=98 atom % D, >=99% (CP), contains hydroquinone as stabilizer

- 6745-35-3

-

- MDL: MFCD00145526

- インチ: InChI=1S/C2H3Cl/c1-2-3/h2H,1H2/i1D2,2D

- InChIKey: BZHJMEDXRYGGRV-FUDHJZNOSA-N

- ほほえんだ: C=CCl

計算された属性

- せいみつぶんしりょう: 65.0111580g/mol

- どういたいしつりょう: 65.0111580g/mol

- 同位体原子数: 3

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 3

- 回転可能化学結合数: 0

- 複雑さ: 10.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 密度みつど: 0.911 g/mL at 25 °C

- ゆうかいてん: -153.8 °C(lit.)

- ふってん: -13.4 °C(lit.)

Ethene-d3, chloro-(9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | D98004-0.25/G |

VINYL CHLORIDE-D3 |

6745-35-3 | 95% | 0.25g |

$375 | 2023-09-19 | |

| AstaTech | D98004-0.1/G |

VINYL CHLORIDE-D3 |

6745-35-3 | 95% | 0.1g |

$287 | 2023-09-19 | |

| AstaTech | D98004-1/G |

VINYL CHLORIDE-D3 |

6745-35-3 | 95% | 1g |

$550 | 2023-09-19 |

Ethene-d3, chloro-(9CI) 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

6745-35-3 (Ethene-d3, chloro-(9CI)) 関連製品

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:6745-35-3)氯乙烯-d3

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ